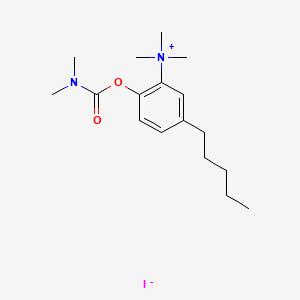
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide is a complex organic compound with a unique structure that combines elements of carbamic acid and phenyl ester. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of dimethyl carbamic acid with a phenyl ester derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbamic acid, dimethyl-, (4-tert-pentyl-2-(trimethylammonio)phenyl) ester, iodide include:
Carbamic acid, phenyl ester: Known for its use in organic synthesis and as a precursor to other compounds.
Methyl carbamate: Utilized in the production of pesticides and pharmaceuticals.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
64070-78-6 |
|---|---|
Fórmula molecular |
C17H29IN2O2 |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
[2-(dimethylcarbamoyloxy)-5-pentylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C17H29N2O2.HI/c1-7-8-9-10-14-11-12-16(21-17(20)18(2)3)15(13-14)19(4,5)6;/h11-13H,7-10H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
ZZLATZFTRCRUMR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



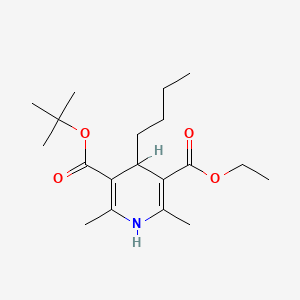
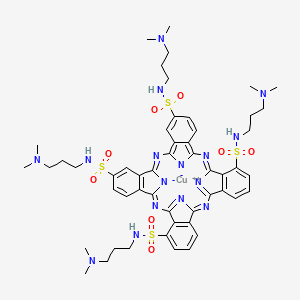
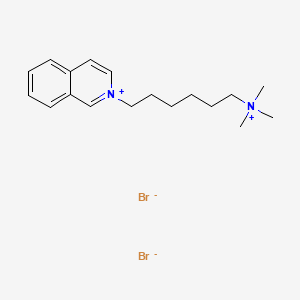

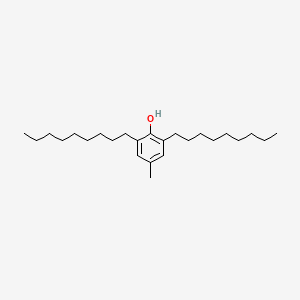
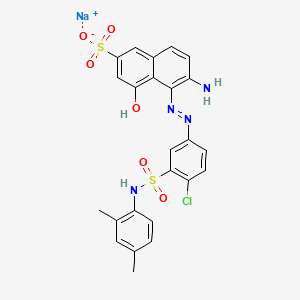
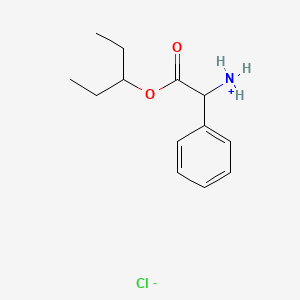
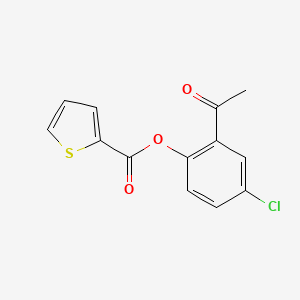
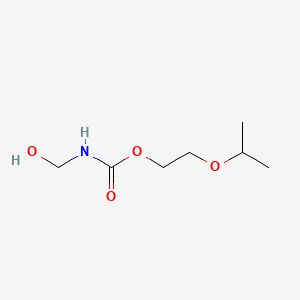

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)

